molecular formula C15H14N2O3S2 B169458 N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide CAS No. 15850-94-9

N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide

Cat. No.: B169458
CAS No.: 15850-94-9
M. Wt: 334.4 g/mol
InChI Key: SMDTZLFVDJPWJS-UHFFFAOYSA-N
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Description

N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide is a chemical compound with the molecular formula C15H14N2O3S2 and a molecular weight of 334.42 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide typically involves the reaction of 6-ethoxy-2-aminobenzothiazole with benzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and solvents, and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Methoxy-2-benzothiazolyl)benzenesulfonamide
  • N-(6-Propoxy-2-benzothiazolyl)benzenesulfonamide
  • N-(6-Butoxy-2-benzothiazolyl)benzenesulfonamide

Uniqueness

N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, it may exhibit distinct properties and applications .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c1-2-20-11-8-9-13-14(10-11)21-15(16-13)17-22(18,19)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDTZLFVDJPWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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